TL13-22 originates from a series of chemical modifications aimed at enhancing the efficacy and selectivity of existing compounds. It falls under the category of small molecule inhibitors, which are designed to interfere with specific protein functions involved in disease mechanisms. The classification of TL13-22 can be further refined based on its target proteins and the biological pathways it influences.
The synthesis of TL13-22 involves several key steps, typically starting from readily available precursors. The methods employed may include:
These steps are critical for ensuring that TL13-22 meets the required specifications for further biological testing.
The molecular structure of TL13-22 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule defines its properties and interactions with biological targets.
Key structural features include:
Detailed structural data can be obtained through X-ray crystallography or computational modeling, providing insights into how TL13-22 interacts with its targets at the molecular level.
TL13-22 undergoes various chemical reactions that are essential for its activity. These reactions may include:
Technical details regarding these reactions can be elucidated through kinetic studies and binding assays, which help determine the efficacy and selectivity of TL13-22 against its targets.
The mechanism of action for TL13-22 involves its interaction with specific proteins or enzymes within cellular pathways. This interaction can lead to:
Data supporting these mechanisms can be derived from biochemical assays, cellular models, and in vivo studies that demonstrate the effects of TL13-22 on disease-related pathways.
The physical properties of TL13-22 include:
Chemical properties may encompass:
Relevant data can be gathered from laboratory tests designed to assess these properties under controlled conditions.
TL13-22 has potential applications in several scientific domains:
Ongoing research continues to explore these applications, aiming to translate findings from preclinical studies into clinical settings for improved patient outcomes.
TL13-22 (CAS 2229036-65-9) is a specialized small molecule with dual significance in chemical biology: It functions as a potent inhibitor of anaplastic lymphoma kinase (ALK) (IC50 = 0.54 nM) while serving as an indispensable negative control in proteolysis-targeting chimera (PROTAC) studies targeting ALK. Its primary role is to experimentally distinguish between protein degradation-specific effects and mere kinase inhibition in ALK-driven pathologies [1] [5] [9]. Structurally, TL13-22 (C45H55ClN10O9S, MW 947.5 Da) shares an identical ALK-binding pharmacophore with the degrader TL13-12 but lacks functional E3 ligase engagement capacity [4] [9]. This design enables researchers to isolate the mechanistic contributions of proteasomal degradation in ALK signaling ablation.
PROTAC molecules are heterobifunctional compounds comprising three elements:
TL13-22 exemplifies a critical control strategy by retaining the ALK-binding moiety (derived from ceritinib analogs) while incorporating a non-productive E3 ligase binder. Despite high-affinity ALK inhibition (IC50 0.54 nM), it fails to recruit E3 ligases such as Von Hippel-Lindau (VHL) or cereblon (CRBN), thus preventing ubiquitination and proteasomal degradation of ALK [1] [5]. This functional dichotomy is validated through multiple experimental metrics:
Table 1: Functional Comparison of TL13-22 vs. Degraders
Parameter | TL13-22 | TL13-12 (Degrader) |
---|---|---|
ALK inhibition (IC50) | 0.54 nM | Comparable affinity |
ALK degradation (DC50) | No degradation | 10 nM (SU-DHL-1 cells) |
Ternary complex formation | Absent | Confirmed (VHL recruitment) |
Downstream signaling | Transient suppression | Sustained ablation |
Table 2: Key Negative Controls in PROTAC Research
Compound | Target | Control For | Key Validation Role |
---|---|---|---|
TL13-22 | ALK | TL13-12 | Confirms degradation-specific phenotypes |
dBET1-Neg | BRD4 | dBET1 | Rules out inhibition-only effects |
PROTAC ERRα Neg | ERRα | PROTAC ERRα | Validates E3 ligase dependency |
In cellular models (e.g., SU-DHL-1 anaplastic large cell lymphoma lines), TL13-22 suppresses ALK phosphorylation but fails to reduce total ALK protein levels—even at concentrations ≥1 µM [5] [9]. This contrasts sharply with PROTACs like TL13-12, which reduce ALK by >90% at 100 nM via VHL-mediated ubiquitination [7]. Consequently, TL13-22 enables three critical validations:
ALK fusion proteins (e.g., EML4-ALK in NSCLC) drive oncogenesis in 3–7% of lung adenocarcinomas [3] [7]. First-generation ALK inhibitors (crizotinib, ceritinib) show clinical efficacy but face resistance via kinase-domain mutations (e.g., L1196M, G1202R) and compensatory signaling [3] [7]. PROTAC degraders emerged as a strategy to:
TL13-22 was co-developed with TL13-12 in 2018 by the Gray/Crews labs as a mechanistic tool to validate ALK degraders [5] [7]. Its design leveraged ceritinib’s high ALK affinity while replacing TL13-12’s VHL-recruiting moiety (based on VH032) with a pharmacologically inert group. This preserved binding to ALK’s ATP pocket but disrupted E3 ligase interactions. TL13-22’s utility was immediately evident in resolving controversies in degradation studies:
These findings positioned TL13-22 as the benchmark control for subsequent ALK degraders, including CRBN-based SIAIS117 and brigatinib-derived PROTACs [7] [10].
TL13-22’s most significant contribution lies in experimentally isolating phenotypes arising from complete protein removal versus enzymatic inhibition. Key validations include:
A. Sustained Pathway Suppression
B. Overcoming Resistance from Protein Overexpression
C. Ablation of Non-Catalytic Functions
ALK fusion proteins scaffold oncogenic complexes (e.g., with GRB2/SHC). TL13-22 disrupts kinase-dependent interactions but preserves scaffolding. In contrast, TL13-12’s degradation:
Table 3: Phenotypic Comparisons in ALK+ Models
Cellular Response | TL13-22 (Inhibitor Control) | TL13-12 (Degrader) |
---|---|---|
ALK protein levels | Unchanged | >90% reduction |
Kinase inhibition duration | 6–8 hours | >72 hours |
Apoptosis induction | Modest (EC50 >1 µM) | Potent (EC50 50 nM) |
Scaffold-dependent signaling | Preserved | Abolished |
These studies underscore that TL13-22 is not merely a "failed degrader" but a precision tool to attribute cellular outcomes to degradation-specific mechanisms [5] [9]. Its use extends beyond ALK studies, informing PROTAC development for kinases like EGFR, BTK, and FLT3 where resistance stems from non-catalytic adaptations [6] [10].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8